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molecular formula C10H8N2O4 B8740724 4-Hydroxy-8-methyl-3-nitrocarbostyril

4-Hydroxy-8-methyl-3-nitrocarbostyril

Cat. No. B8740724
M. Wt: 220.18 g/mol
InChI Key: QKVRYPMJNCQYGL-UHFFFAOYSA-N
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Patent
US04065457

Procedure details

A suspension of 4-hydroxy-8-methylcarbostyril (1.63g; 0.0093 mole), in glacial acetic acid (10 ml) was stirred during the addition of concentrated nitric acid (2.5 ml, d, 1.42) and the mixture warmed for 8 minutes at 100° C, after which time the solution had cleared and began to precipitate the yellow nitro derivative. After cooling, ethanol was added and the solid filtered and washed well with ethanol. On drying in vacuo over P2O5NaOH it had m.p. 266°-267° C (Found: C, 54.41; H, 3.80; N, 12.51; C10H8N2O4 requires; C, 54.55; H, 3.66; N, 12.75%).
Quantity
1.63 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:11]2[C:6](=[C:7]([CH3:12])[CH:8]=[CH:9][CH:10]=2)[NH:5][C:4](=[O:13])[CH:3]=1.[N+:14]([O-])([OH:16])=[O:15]>C(O)(=O)C>[OH:1][C:2]1[C:11]2[C:6](=[C:7]([CH3:12])[CH:8]=[CH:9][CH:10]=2)[NH:5][C:4](=[O:13])[C:3]=1[N+:14]([O-:16])=[O:15]

Inputs

Step One
Name
Quantity
1.63 g
Type
reactant
Smiles
OC1=CC(NC2=C(C=CC=C12)C)=O
Step Two
Name
Quantity
2.5 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to precipitate the yellow nitro derivative
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ADDITION
Type
ADDITION
Details
ethanol was added
FILTRATION
Type
FILTRATION
Details
the solid filtered
WASH
Type
WASH
Details
washed well with ethanol
CUSTOM
Type
CUSTOM
Details
On drying in vacuo over P2O5NaOH it

Outcomes

Product
Name
Type
Smiles
OC1=C(C(NC2=C(C=CC=C12)C)=O)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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